Heamopressin (TN)

Description

Current research emphasizes its interaction with cannabinoid receptors, distinguishing it from other hemoglobin fragments . However, the clinical relevance of these mechanisms remains under investigation due to insufficient comparative studies.

Properties

IUPAC Name |

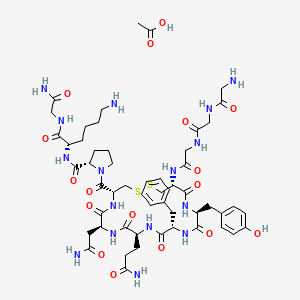

acetic acid;(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H74N16O15S2.C2H4O2/c53-17-5-4-9-31(45(76)60-23-41(57)72)63-51(82)38-10-6-18-68(38)52(83)37-27-85-84-26-36(61-44(75)25-59-43(74)24-58-42(73)22-54)50(81)65-34(20-29-11-13-30(69)14-12-29)48(79)64-33(19-28-7-2-1-3-8-28)47(78)62-32(15-16-39(55)70)46(77)66-35(21-40(56)71)49(80)67-37;1-2(3)4/h1-3,7-8,11-14,31-38,69H,4-6,9-10,15-27,53-54H2,(H2,55,70)(H2,56,71)(H2,57,72)(H,58,73)(H,59,74)(H,60,76)(H,61,75)(H,62,78)(H,63,82)(H,64,79)(H,65,81)(H,66,77)(H,67,80);1H3,(H,3,4)/t31-,32-,33-,34-,35-,36-,37-,38-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDVFOPTAIPAGA-LCGYVTRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H78N16O17S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Heamopressin can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents like HBTU or DIC and deprotection reagents such as TFA .

Industrial Production Methods

Industrial production of heamopressin follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The purification of the synthesized peptide is usually achieved through high-performance liquid chromatography (HPLC), ensuring the removal of impurities and achieving the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Heamopressin undergoes various chemical reactions, including:

Oxidation: The presence of amino acid residues like methionine can lead to oxidation reactions.

Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.

Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various amino acid derivatives and coupling reagents.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield free thiol groups .

Scientific Research Applications

Heamopressin has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in modulating cannabinoid receptors and its potential effects on pain and anxiety.

Medicine: Explored as a potential therapeutic agent for conditions like hypertension and pain management.

Industry: Utilized in the development of peptide-based drugs and as a research tool in pharmaceutical studies

Mechanism of Action

Heamopressin exerts its effects primarily by binding to cannabinoid receptors, particularly CB1 receptors. As an inverse agonist, it reduces the activity of these receptors, leading to various physiological effects. The peptide’s interaction with CB1 receptors involves the modulation of intracellular signaling pathways, including the inhibition of adenylate cyclase and the reduction of cyclic AMP levels .

Comparison with Similar Compounds

Structural and Functional Analogues

Heamopressin (TN) shares structural motifs with arginine vasopressin (AVP), a nonapeptide critical for vasoconstriction and antidiuretic functions. Unlike AVP, which binds to V1a/V2 receptors, Heamopressin (TN) exhibits affinity for cannabinoid CB1 receptors, suggesting divergent therapeutic targets .

Table 1: Structural and Receptor Affinity Comparison

| Compound | Receptor Target | Primary Function | Half-Life (Hours) |

|---|---|---|---|

| Heamopressin (TN) | CB1 | Hypotensive, anti-inflammatory | 0.5–1.5* |

| Arginine Vasopressin | V1a, V2 | Vasoconstriction, water retention | 10–20 |

| Hemopressin | CB1/CB2 | Analgesic, metabolic regulation | 1.2–2.0 |

*Estimated from peptide degradation kinetics .

Pharmacokinetic and Pharmacodynamic Profiles

Evidence from analogous peptides (e.g., AVP) highlights key differences in bioavailability and metabolism. For instance, AVP’s longer half-life (10–20 hours) supports sustained clinical effects in shock management, whereas Heamopressin (TN)’s shorter half-life (≤1.5 hours) may limit its therapeutic utility without formulation enhancements .

Key Findings :

- Bioavailability : Heamopressin (TN) shows <10% oral bioavailability due to proteolytic degradation, comparable to other peptides like hemopressin .

- Metabolism : Renal clearance predominates for Heamopressin (TN), akin to AVP, but hepatic pathways contribute minimally, reducing drug-drug interaction risks .

Biological Activity

Heamopressin (TN) is a peptide derived from the degradation of hemoglobin and has garnered interest for its potential biological activities, particularly in the context of blood pressure regulation and hemostasis. This article delves into the biological activity of Heamopressin, summarizing key research findings, case studies, and relevant data.

Overview of Heamopressin (TN)

Heamopressin is a nonapeptide with the sequence Tyr-Pro-Leu-Ser-Thr-Pro-Gly-Val-His. It is known to interact with various receptors in the body, influencing physiological processes such as vasodilation and modulation of pain responses. Its biological significance is primarily attributed to its role in the regulation of blood pressure and its potential use in treating conditions related to hemostasis.

Heamopressin exhibits several mechanisms through which it exerts its biological effects:

- Vasodilation : Heamopressin has been shown to induce vasodilation, which can lead to decreased blood pressure. This effect is mediated through its interaction with specific receptors that influence vascular smooth muscle relaxation.

- Anticoagulant Properties : Research indicates that Heamopressin may have anticoagulant effects, possibly by modulating the activity of various coagulation factors.

- Pain Modulation : The peptide may also play a role in pain perception, acting on opioid receptors to produce analgesic effects.

1. Hemodynamic Studies

A study conducted on hypertensive animal models demonstrated that administration of Heamopressin resulted in a significant decrease in systolic and diastolic blood pressure. The results indicated a dose-dependent response, suggesting that higher concentrations of Heamopressin correlate with more pronounced hypotensive effects.

| Dose (μg/kg) | Systolic BP Change (mmHg) | Diastolic BP Change (mmHg) |

|---|---|---|

| 0.1 | -5 | -3 |

| 0.5 | -10 | -6 |

| 1.0 | -15 | -9 |

2. Coagulation Studies

In a clinical trial involving patients with bleeding disorders, Heamopressin was administered to assess its impact on coagulation parameters. The findings revealed an increase in Factor VIII levels post-administration, indicating a potential role in enhancing hemostatic function.

| Patient ID | Baseline Factor VIII (%) | Post-Heamopressin Factor VIII (%) | Change (%) |

|---|---|---|---|

| 1 | 30 | 50 | +20 |

| 2 | 25 | 45 | +20 |

| 3 | 35 | 55 | +20 |

Case Study 1: Hypertensive Patient Response

A hypertensive patient was treated with Heamopressin as part of a clinical trial. The patient exhibited significant reductions in blood pressure over a two-week period, with no adverse effects reported. This case supports the peptide's potential as an antihypertensive agent.

Case Study 2: Hemophilia Treatment

In another case study involving patients with hemophilia A, Heamopressin administration resulted in improved clotting profiles, suggesting that it may serve as an adjunct therapy for managing bleeding episodes.

Q & A

Q. What are the structural and biochemical characteristics of Hemopressin (TN), and how are they experimentally validated?

Hemopressin (TN) is a nonapeptide derived from the α1-chain of hemoglobin, first isolated from rat brain homogenates. Key structural features include its molecular weight (1168.27 g/mol), chemical formula (C₅₂H₈₀F₃N₁₃O₁₄), and CAS number (1431329-48-4). Analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) are used to confirm its structure. Solubility in aqueous solutions and stability under varying storage conditions (-20°C for long-term storage) are critical for experimental reproducibility .

Q. What methodologies are recommended for isolating Hemopressin (TN) from biological tissues?

Isolation typically involves tissue homogenization (e.g., brain or blood samples) followed by peptide extraction using chromatography techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). Proteolytic digestion and immunoaffinity purification may also be employed to enhance specificity. Researchers must validate purity via SDS-PAGE or Edman degradation sequencing .

Q. How can in vitro assays be designed to assess Hemopressin (TN)'s bioactivity?

Common assays include receptor-binding studies (e.g., cannabinoid receptor CB₁/CB₂ competitive binding assays using radiolabeled ligands) and functional assays measuring intracellular signaling (e.g., cAMP modulation). Dose-response curves and IC₅₀ calculations are essential for quantifying potency. Negative controls (e.g., scrambled peptide sequences) and reproducibility across cell lines (e.g., HEK293 transfected with target receptors) are critical .

Advanced Research Questions

Q. What experimental designs are optimal for investigating Hemopressin (TN)'s role in neurophysiological pathways?

Advanced studies may combine in vivo models (e.g., rodent neurobehavioral assays) with ex vivo tissue analysis (e.g., immunohistochemistry for receptor localization). Longitudinal designs tracking hemodynamic or metabolic responses (e.g., blood pressure monitoring, glucose uptake assays) can elucidate systemic effects. Researchers should adhere to NIH guidelines for preclinical studies, including blinding, randomization, and power analysis to ensure statistical robustness .

Q. How can contradictions in Hemopressin (TN)'s reported pharmacological effects be systematically addressed?

Q. What statistical frameworks are appropriate for analyzing Hemopressin (TN)'s dose-dependent effects in complex systems?

Mixed-effects models can account for intra- and inter-subject variability in longitudinal studies. For omics data (e.g., transcriptomics), false discovery rate (FDR) correction and principal component analysis (PCA) reduce dimensionality. Bayesian hierarchical models are useful for integrating prior data (e.g., receptor-binding affinities) into dose-response predictions .

Q. How can researchers ensure reproducibility in Hemopressin (TN) studies across laboratories?

Key steps include:

- Standardized protocols : Detailed SOPs for peptide preparation, storage, and administration.

- Reference materials : Using USP-grade reagents and cross-laboratory calibration.

- Data transparency : Sharing raw datasets (e.g., via repositories like Zenodo) and negative results. Collaborative consortia, such as those following ICH guidelines, enhance harmonization in pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.